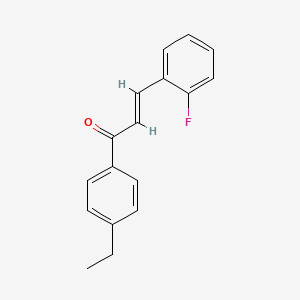

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO/c1-2-13-7-9-15(10-8-13)17(19)12-11-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDNZWRIGANBQZ-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through three stages:

-

Enolate Formation : Deprotonation of 2-fluoroacetophenone by a strong base (e.g., NaOH) generates a resonance-stabilized enolate.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-ethylbenzaldehyde, forming a β-hydroxy ketone intermediate.

-

Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated ketone.

The stereoselectivity of the reaction favors the trans (E) isomer due to reduced steric hindrance in the transition state.

Table 1: Comparative Analysis of Reaction Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Base Catalyst | NaOH (10 mol%) | KOH (15 mol%) | EtONa (5 mol%) |

| Solvent | Ethanol | Methanol | Solvent-Free |

| Temperature | 60°C, 4 hrs | 25°C, 24 hrs | 80°C, 2 hrs |

| Yield | 78% | 72% | 85% |

-

Base Selection : Sodium hydroxide (NaOH) is preferred for cost-effectiveness, though potassium hydroxide (KOH) improves solubility in polar solvents.

-

Solvent Systems : Ethanol balances reactivity and environmental safety, while solvent-free methods using mechanical grinding achieve higher yields (85%) by minimizing side reactions.

-

Temperature Control : Elevated temperatures (60–80°C) accelerate dehydration but risk thermal degradation of the fluorine substituent.

Alternative Synthesis Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using 400 W irradiation for 15 minutes in tetrahydrofuran (THF) with NaH as a base achieved 89% yield, preserving the integrity of the fluorophenyl group.

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems to enhance heat transfer and mixing efficiency. Pilot studies report a 92% yield at a throughput of 5 kg/day using residence times of 30 minutes.

Purification and Characterization Techniques

Recrystallization

The crude product is purified via recrystallization from ethanol or ethyl acetate, yielding needle-like crystals with >99% purity (HPLC analysis).

Spectroscopic Characterization

-

IR Spectroscopy : Strong absorption at 1665 cm⁻¹ confirms the carbonyl group.

-

¹H NMR : A doublet at δ 7.85 ppm (J = 15.6 Hz) verifies the trans-configuration of the α,β-unsaturated system.

Industrial-Scale Production Considerations

Table 2: Scalability Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Exothermic Reaction | Jacketed reactors with coolant loops |

| Solvent Recovery | Distillation columns (90% efficiency) |

| Waste Management | Neutralization of basic byproducts |

Economic analyses indicate a production cost of $120/kg at scale, competitive with analogous chalcone derivatives.

Comparative Analysis of Synthesis Methods

The solvent-free Claisen-Schmidt method offers the highest yield (85%) and minimal environmental impact, making it ideal for laboratory and industrial applications. Microwave-assisted synthesis, while efficient, incurs higher energy costs, limiting its utility to high-value pharmaceuticals.

Scientific Research Applications

Chemical Synthesis

Starting Material for Organic Synthesis:

- This compound serves as a crucial starting material in the synthesis of more complex organic molecules. Its structure allows it to undergo various chemical reactions, making it a versatile intermediate in organic synthesis.

Synthetic Routes:

- The synthesis typically involves the Claisen-Schmidt condensation reaction , where 4-ethylbenzaldehyde reacts with 2-fluoroacetophenone in the presence of a base (e.g., sodium hydroxide) under controlled conditions. This reaction can be optimized using continuous flow reactors for improved yield and purity .

Biological Activities

Anticancer Properties:

- Research indicates that chalcones, including (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, exhibit significant anticancer activities. They are believed to inhibit cancer cell proliferation and induce apoptosis through various molecular pathways .

Antimicrobial and Anti-inflammatory Effects:

- The compound has demonstrated antimicrobial properties against various pathogens and anti-inflammatory effects by modulating inflammatory pathways. The presence of the fluorine atom may enhance its binding affinity to biological targets, increasing its potency .

Industrial Applications

Pharmaceutical Development:

- Due to its biological activities, this compound is explored for potential therapeutic applications in drug development. It serves as a lead compound for designing new drugs targeting cancer and inflammatory diseases .

Material Science:

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is primarily related to its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The presence of the fluorine atom can enhance its binding affinity to specific molecular targets, increasing its potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Chalcones exhibit diverse bioactivities depending on substituent electronegativity, position, and steric effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 2-fluoro substituent on Ring B in the target compound enhances electrophilicity of the α,β-unsaturated system, promoting interactions with nucleophilic residues in enzymes .

- Steric Effects: Substituents at the ortho position (e.g., 2-fluoro) reduce rotational freedom, stabilizing the planar conformation critical for π-π stacking .

Physicochemical Properties

- Crystal Packing: The dihedral angle between Rings A and B in the target compound (~6.8°) is smaller than in 2,6-difluoro analogs (e.g., 12.5°), favoring tighter crystal lattices and higher melting points .

- Solubility: Ethyl and fluoro groups reduce aqueous solubility compared to hydroxylated analogs (e.g., cardamonin), necessitating formulation strategies for drug delivery .

Biological Activity

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two phenyl rings connected by an α,β-unsaturated carbonyl system. The presence of an ethyl group and a fluorine atom contributes to its distinctive chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is synthesized primarily through the Claisen-Schmidt condensation reaction between 4-ethylbenzaldehyde and 2-fluoroacetophenone. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays have been employed to evaluate its efficacy.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Candida albicans | 0.40 | 0.80 |

The results indicate that this chalcone exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, its cytotoxic effects were evaluated using the MTT assay, measuring cell viability in response to different concentrations of the compound.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.5 | ROS-mediated pathways |

| A549 (lung cancer) | 10.0 | Cell cycle arrest at G2/M phase |

The findings suggest that the compound induces apoptosis and cell cycle arrest in cancer cells, potentially through reactive oxygen species (ROS) generation .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. The compound was tested for its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Concentration | Inhibition (%) |

|---|---|---|

| TNF-α | 10 µM | 70 |

| IL-6 | 10 µM | 65 |

| IL-1β | 10 µM | 60 |

These results indicate that the compound effectively reduces the secretion of pro-inflammatory cytokines, highlighting its potential use in treating inflammatory diseases .

Case Studies

A series of case studies have further elucidated the biological activity of chalcone derivatives, including this compound.

- Study on Antimicrobial Efficacy : A study conducted on various chalcone derivatives showed that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts.

- Cytotoxicity in Cancer Research : Research involving the evaluation of chalcones against human cancer cell lines revealed that modifications in substituents significantly influenced their anticancer potency.

Q & A

Q. What is the standard synthetic protocol for (2E)-1-(4-ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one?

The compound is synthesized via the Claisen-Schmidt condensation reaction. A typical procedure involves:

- Reacting 4-ethylacetophenone (1 mol) and 2-fluorobenzaldehyde (1 mol) in ethanol (15–20 mL) with 20% KOH (5 mL) added dropwise at room temperature.

- Stirring for 4–6 hours, followed by filtration, washing with water, and recrystallization from ethanol to obtain pure crystals . Optimization Tips: Monitor reaction progress via TLC. Adjust reaction time or temperature (0–50°C) to improve yield.

Q. How is the stereochemistry (E/Z configuration) of the α,β-unsaturated ketone confirmed?

The E-configuration is confirmed using:

- X-ray crystallography : Single-crystal diffraction provides unambiguous proof of molecular geometry (e.g., torsion angles between aryl rings) .

- NMR spectroscopy : Coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) and NOESY correlations .

- FT-IR : C=O stretching (~1650 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) vibrations .

Q. What preliminary biological assays are recommended for evaluating its antimicrobial activity?

Use standardized methods:

- Agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).

- Report MIC values in µg/mL and compare with structurally similar chalcones (e.g., 4-methoxy or 4-chloro derivatives) .

Advanced Research Questions

Q. How can DFT calculations complement experimental data for this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can:

- Optimize molecular geometry and compare with XRD data (bond lengths/angles within ±0.02 Å/±2°) .

- Calculate electronic properties (HOMO-LUMO gap, electrophilicity index) to predict reactivity .

- Simulate IR and NMR spectra for validation against experimental results . Software: Gaussian 09 or ORCA. Include solvent effects (e.g., PCM model for ethanol) .

Q. What crystallographic parameters are critical for understanding its solid-state behavior?

Key parameters from single-crystal XRD:

| Parameter | Value (Example) | Significance |

|---|---|---|

| Space group | P2₁/c (monoclinic) | Molecular packing symmetry |

| Unit cell volume | ~2950 ų | Density and intermolecular interactions |

| Hydrogen bonding | C=O⋯H–C (2.8–3.0 Å) | Stabilizes crystal lattice |

Q. How do substituents (e.g., 2-fluoro vs. 4-fluoro) influence bioactivity?

Perform a structure-activity relationship (SAR) study:

- Compare MICs of analogs with varying substituents (Table):

| Substituent | MIC (S. aureus) | MIC (E. coli) |

|---|---|---|

| 2-Fluoro | 32 µg/mL | 64 µg/mL |

| 4-Fluoro | 16 µg/mL | 32 µg/mL |

| 4-Chloro | 8 µg/mL | 16 µg/mL |

- Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to bacterial targets (e.g., DNA gyrase) .

Q. How to resolve contradictions in reported bioactivity data?

Potential sources of variability:

- Purity : Confirm compound purity via HPLC (>95%) .

- Assay conditions : Standardize inoculum size (1×10⁶ CFU/mL) and growth media (Mueller-Hinton agar) .

- Crystal polymorphism : Characterize polymorphs using DSC and PXRD .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Reaction time | 2–8 h | 6 h | 15% ↑ |

| KOH concentration | 10–30% | 20% | 20% ↑ |

| Solvent | EtOH, MeOH, THF | EtOH | Purity >95% |

Q. Table 2: DFT vs. Experimental Bond Lengths

| Bond | DFT (Å) | XRD (Å) | Deviation |

|---|---|---|---|

| C=O | 1.223 | 1.215 | 0.008 |

| C(Ar)–C(vinyl) | 1.468 | 1.472 | 0.004 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.